1-(Piperidin-1-yl)hexa-3,4-dien-1-one
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Overview
Description
1-(Piperidin-1-yl)hexa-3,4-dien-1-one is an organic compound that features a piperidine ring attached to a hexa-3,4-dien-1-one moiety. This compound is of interest due to its unique structure, which includes both a piperidine ring and a conjugated diene system. These structural features make it a valuable subject for research in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-yl)hexa-3,4-dien-1-one typically involves the reaction of piperidine with a suitable precursor that contains the hexa-3,4-dien-1-one moiety. One common method involves the use of a palladium-catalyzed coupling reaction, where piperidine is reacted with a halogenated hexa-3,4-dien-1-one under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-1-yl)hexa-3,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the conjugated diene system into a more saturated form.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the piperidine ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidin-1-yl)hexa-3,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)hexa-3,4-dien-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The conjugated diene system may also play a role in its biological activity by participating in electron transfer reactions and forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)deca-2,4-dien-1-one: Similar structure but with a longer carbon chain.
1-(Piperidin-1-yl)hexadeca-2,4-dien-1-one: Similar structure with an even longer carbon chain.
1-(Piperidin-1-yl)octadeca-2,4-dien-1-one: Another similar compound with a long carbon chain.
Uniqueness
1-(Piperidin-1-yl)hexa-3,4-dien-1-one is unique due to its specific carbon chain length and the presence of a conjugated diene system, which imparts distinct chemical and biological properties compared to its longer-chain analogs.
Properties
CAS No. |
88855-26-9 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
InChI |
InChI=1S/C11H17NO/c1-2-3-5-8-11(13)12-9-6-4-7-10-12/h2,5H,4,6-10H2,1H3 |
InChI Key |
XKFPJGZQKSJDFN-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=CCC(=O)N1CCCCC1 |
Origin of Product |
United States |
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